(R)-2-chloro-diphenylmethanol
Overview
Description
(R)-2-chloro-diphenylmethanol is an organic compound with the molecular formula C13H11ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer. This compound is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the ortho position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-2-chloro-diphenylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-chlorobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2-chloro-diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to 2-chlorobenzhydrol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzophenone.
Reduction: Benzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-2-chloro-diphenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a starting material for more complex molecules.
Mechanism of Action
The mechanism of action of (R)-2-chloro-diphenylmethanol involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: The parent compound without the chlorine substitution.
2-Chlorobenzophenone: The oxidized form of (R)-2-chloro-diphenylmethanol.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a chlorine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
16071-26-4 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
InChI Key |
JGDRELLAZGINQM-CYBMUJFWSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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